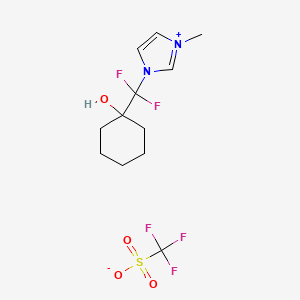

1-(1,1-Difluoro-1-cyclohexanol-1-yl-methyl)-3-methylimidazolium triflate

Description

1-(1,1-Difluoro-1-cyclohexanol-1-yl-methyl)-3-methylimidazolium triflate is an ionic liquid (IL) featuring a substituted imidazolium cation paired with a trifluoromethanesulfonate (triflate, $ \text{CF}3\text{SO}3^- $) anion. This structural motif may enhance thermal stability and modulate solubility in polar solvents .

The compound is cataloged under CAS RN 341529-18-8, with a molecular formula $ \text{C}{16}\text{H}{18}\text{F}2\text{N}2\text{O} $ and a molar mass of 292.32 g/mol. It is commercially available as a white powder, typically stored under anhydrous conditions to preserve stability .

Properties

IUPAC Name |

1-[difluoro-(3-methylimidazol-3-ium-1-yl)methyl]cyclohexan-1-ol;trifluoromethanesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17F2N2O.CHF3O3S/c1-14-7-8-15(9-14)11(12,13)10(16)5-3-2-4-6-10;2-1(3,4)8(5,6)7/h7-9,16H,2-6H2,1H3;(H,5,6,7)/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJIOUOHTBHXFAB-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CN(C=C1)C(C2(CCCCC2)O)(F)F.C(F)(F)(F)S(=O)(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17F5N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(1,1-Difluoro-1-cyclohexanol-1-yl-methyl)-3-methylimidazolium triflate typically involves multiple steps, starting with the preparation of the difluorocyclohexanol precursor. This is followed by the introduction of the methylimidazolium group through a series of nucleophilic substitution reactions. The final step involves the incorporation of the triflate anion, often achieved through ion exchange reactions under controlled conditions. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

1-(1,1-Difluoro-1-cyclohexanol-1-yl-methyl)-3-methylimidazolium triflate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound, depending on the reagents and conditions used.

Substitution: Nucleophilic and electrophilic substitution reactions are common, leading to the formation of various derivatives. Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and catalysis.

Biology: Its unique structure makes it a candidate for studying enzyme interactions and biological pathways.

Industry: It is used in the development of advanced materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(1,1-Difluoro-1-cyclohexanol-1-yl-methyl)-3-methylimidazolium triflate involves its interaction with molecular targets through its functional groups. The difluorocyclohexanol moiety can engage in hydrogen bonding and hydrophobic interactions, while the methylimidazolium core can participate in ionic and π-π interactions. These interactions influence various molecular pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(1,1-Difluoro-1-cyclohexanol-1-yl-methyl)-3-methylimidazolium triflate with structurally or functionally related imidazolium-based ionic liquids:

Structural and Functional Differences

Substituent Effects: The cyclohexanol group in the target compound introduces rigidity and hydrophobicity compared to the flexible hydroxyethyl group in 1-(2-hydroxyethyl)-3-methylimidazolium triflate. This may reduce water absorption and improve compatibility with nonpolar solvents . Fluorine atoms in the β-position (relative to the hydroxyl group) could enhance electrochemical stability by reducing electron density at the cation-anion interface, a feature absent in non-fluorinated analogs like [bmim][TfO] .

Anion Influence: All listed compounds share the triflate anion, known for its low nucleophilicity and high thermal stability. However, sulfonic acid-functionalized ILs (e.g., 1-(4-sulfobutyl)-3-methylimidazolium triflate) exhibit Brønsted acidity, enabling catalytic activity in esterification or condensation reactions .

Applications :

- The target compound’s structural complexity suggests niche applications, such as specialty solvents or stabilizers in fluorination reactions. In contrast, simpler ILs like [bmim][TfO] are widely used in sensors and electrolytes due to their well-characterized conductivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.